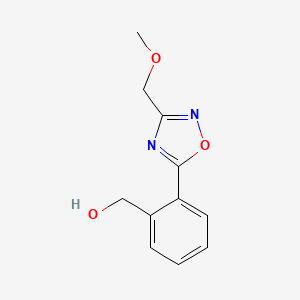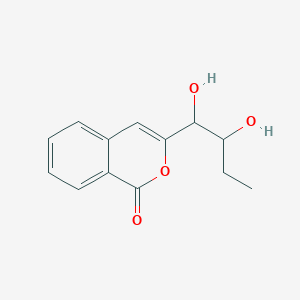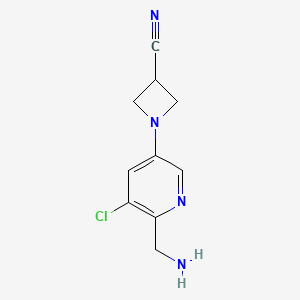
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . It is characterized by a pyrimidine ring substituted with a chloro group at the 6th position and a p-tolyl group at the 2nd position, with a methanol group attached to the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-p-tolylpyrimidin-4-yl)methanol typically involves the reaction of 6-chloro-2-p-tolylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the formaldehyde reacts with the pyrimidine ring to form the methanol derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
化学反応の分析
Types of Reactions
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).
Major Products Formed
Oxidation: The major products are the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is the hydrogenated derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the chloro group.
科学的研究の応用
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Chloro-2-p-tolylpyrimidin-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the interaction.
類似化合物との比較
Similar Compounds
(6-Chloro-2-phenylpyrimidin-4-yl)methanol: Similar structure but with a phenyl group instead of a p-tolyl group.
(6-Chloro-2-methylpyrimidin-4-yl)methanol: Similar structure but with a methyl group instead of a p-tolyl group.
(6-Chloro-2-ethylpyrimidin-4-yl)methanol: Similar structure but with an ethyl group instead of a p-tolyl group.
Uniqueness
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrimidine ring can also affect its interactions with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
[6-chloro-2-(4-methylphenyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C12H11ClN2O/c1-8-2-4-9(5-3-8)12-14-10(7-16)6-11(13)15-12/h2-6,16H,7H2,1H3 |
InChIキー |
VMDAKBNROSAAIP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)



![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)








